Succinyl-leucyl-agmatine

Cysteine protease inhibition Cathepsin E-64 analogue

Succinyl-leucyl-agmatine (SLA; CAS 126673-18-5) is a synthetic succinyl dipeptide analogue of the epoxysuccinyl cysteine protease inhibitor E-64, first synthesized and characterized in 1990 by Mascardo et al. SLA is defined by the replacement of the reactive epoxysuccinyl moiety of E-64 with a non-reactive succinyl group, rendering it devoid of cysteine protease inhibitory activity while preserving its chemokinetic and protein kinase C (PKC)-activating properties.

Molecular Formula C15H29N5O4
Molecular Weight 343.42 g/mol
CAS No. 126673-18-5
Cat. No. B1231878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinyl-leucyl-agmatine
CAS126673-18-5
Synonymssuccinyl-leucyl-agmatine
Molecular FormulaC15H29N5O4
Molecular Weight343.42 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)CCC(=O)O
InChIInChI=1S/C15H29N5O4/c1-10(2)9-11(20-12(21)5-6-13(22)23)14(24)18-7-3-4-8-19-15(16)17/h10-11H,3-9H2,1-2H3,(H,18,24)(H,20,21)(H,22,23)(H4,16,17,19)/t11-/m0/s1
InChIKeyFABIUMFYPFHSRV-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Succinyl-leucyl-agmatine (CAS 126673-18-5): A Protease-Independent Chemokinetic Dipeptide for Cell Migration and PKC Signaling Research


Succinyl-leucyl-agmatine (SLA; CAS 126673-18-5) is a synthetic succinyl dipeptide analogue of the epoxysuccinyl cysteine protease inhibitor E-64, first synthesized and characterized in 1990 by Mascardo et al. [1]. SLA is defined by the replacement of the reactive epoxysuccinyl moiety of E-64 with a non-reactive succinyl group, rendering it devoid of cysteine protease inhibitory activity while preserving its chemokinetic and protein kinase C (PKC)-activating properties [1][2]. Its molecular formula is C₁₅H₂₉N₅O₄ with a molecular weight of 343.42 g/mol, a computed XLogP of -0.8, and a polar surface area of 164.38 Ų . SLA is classified under MeSH as a dipeptide and succinate derivative [3].

Why Succinyl-leucyl-agmatine Cannot Be Replaced by E-64, Agmatine, or Generic Succinyl-Dipeptides in Cell Migration and PKC Signaling Studies


Succinyl-leucyl-agmatine (SLA) occupies a unique functional niche that is not fulfilled by its closest structural analogs. E-64 (CAS 66701-25-5) is a potent, irreversible cysteine protease inhibitor with IC₅₀ values of 1.4 nM (cathepsin K), 2.5 nM (cathepsin L), 4.1 nM (cathepsin S), and 9 nM (papain) ; substituting E-64 for SLA introduces confounding protease inhibition that masks the protease-independent chemokinetic signal. Free agmatine (CAS 306-60-5) promotes endothelial cell migration via VEGF/VEGFR2/PI3K/Akt/eNOS/NO/ICAM-1 pathways [1], a signaling cascade distinct from the PKC-dependent mechanism engaged by SLA [2]. Generic succinyl-dipeptides lacking the agmatine C-terminal guanidino group would be expected to lose the PKC-translocation and directed migration activities that are demonstrably retained in SLA. These functional divergences mean that SLA is irreplaceable as a tool for dissecting protease-independent, PKC-mediated cell polarization and locomotion.

Succinyl-leucyl-agmatine (SLA) Quantitative Differentiation Evidence: Head-to-Head Comparisons with E-64, PMA, and Agmatine


Loss of Cysteine Protease Inhibitory Activity: SLA vs. E-64

SLA was specifically designed by replacing the epoxysuccinyl group of E-64 with a non-reactive succinyl group. In the same study, Mascardo et al. confirmed that SLA lacked the protease inhibitory effect of its parent compound E-64 [1]. In contrast, E-64 is a potent irreversible inhibitor of multiple cysteine proteases, with IC₅₀ values of 1.4 nM for cathepsin K, 2.5 nM for cathepsin L, 4.1 nM for cathepsin S, and 9 nM for papain . The structural basis for this functional divergence is the absence of the epoxide warhead in SLA, which prevents covalent thioether bond formation with the active-site cysteine residue (Cys25 in papain numbering) [2].

Cysteine protease inhibition Cathepsin E-64 analogue

Retention of Chemokinetic Activity Without Protease Inhibition: SLA vs. E-64

In the definitive 1990 study, Mascardo et al. demonstrated that SLA retained the chemokinetic effect on wounded endothelial cell monolayers that was originally described for E-64, despite lacking the epoxy group and protease inhibitory activity [1]. The parent study on E-64 (Mascardo et al., 1988) established that the chemokinetic action of E-64 was unique among the protease inhibitors tested, requiring a preincubation period of at least 1 hour, calcium-calmodulin interaction, and PKC activation [2]. SLA reproduced this chemokinetic phenotype, confirming that the cell migration stimulus is structurally separable from the protease inhibitory pharmacophore [1].

Cell migration Endothelial wound healing Chemokinesis

Protein Kinase C (PKC) Translocation: SLA vs. PMA

To determine if SLA's chemokinetic action was mediated by PKC activation, Mascardo et al. directly compared SLA and the tumor promoter phorbol myristate acetate (PMA) on the subcellular redistribution of PKC activity in endothelial cells. Both SLA and PMA induced translocation of PKC activity from the cytosolic to the particulate (membrane) fraction of the cells [1]. This translocation is a hallmark of classical PKC isoform activation and provides direct biochemical evidence that SLA functions as a PKC activator, not merely as a non-hydrolyzable substrate analogue. The specificity of this effect was confirmed by the observation that SLA-induced cellular polarization was blocked by PKC inhibitors [1].

PKC translocation Signal transduction Cytosol-to-membrane partitioning

Specific Protein Phosphorylation Fingerprint: SLA vs. PMA

Mascardo et al. compared the phosphorylation patterns induced by SLA and PMA in intact ³²P-labeled endothelial cells. Both SLA and PMA induced the phosphorylation of two distinct proteins with apparent molecular weights of 23.4 kDa and 36.5 kDa [1]. This shared phosphorylation fingerprint provides a quantitative molecular readout that is specific to PKC-mediated signaling and can serve as a biochemical endpoint for verifying SLA activity in endothelial cell systems. The concordance of phosphorylation targets between SLA and PMA further supports the conclusion that SLA acts through a PKC-dependent mechanism rather than through nonspecific membrane perturbation.

Protein phosphorylation Phosphoproteomics PKC substrate identification

Structural Differentiation from Epoxysuccinyl Peptide Class: Reduced Alkylation Potential

The defining structural feature differentiating SLA from the epoxysuccinyl peptide class (E-64, E-64c, E-64d, CA-074) is the replacement of the trans-epoxysuccinyl warhead with a simple succinyl group [1][2]. Epoxide groups are electrophilic alkylating agents capable of reacting covalently with nucleophilic amino acid side chains beyond the intended active-site cysteine, contributing to off-target cellular toxicity [2]. The patent literature explicitly notes that epoxy groups are associated with cellular toxicity, motivating the development of non-epoxide analogues [2]. SLA, lacking the epoxide ring, is incapable of forming the covalent thioether bond with cysteine protease active sites that defines the mechanism of E-64 and related irreversible inhibitors [3], thereby eliminating this source of covalent off-target reactivity while preserving the PKC-stimulatory bioactivity.

Epoxide toxicity Covalent inhibitor Chemical proteomics

Signaling Pathway Divergence: SLA (PKC) vs. Agmatine (VEGF/VEGFR2/PI3K/Akt)

Although both SLA and free agmatine stimulate endothelial cell migration, they engage distinct upstream signaling pathways. SLA's chemokinetic effect is mediated through protein kinase C activation: SLA-induced cellular polarization is blocked by PKC inhibitors and mimicked by pharmacologic PKC activators, with SLA directly inducing PKC translocation [1]. In contrast, free agmatine promotes murine brain endothelial (bEnd.3) cell migration via the VEGF/VEGFR2/PI3K/Akt/eNOS/NO/ICAM-1 signaling axis, as demonstrated by Jung et al. (2013), with effects that are wortmannin-sensitive (PI3K-dependent) [2]. The succinyl-leucyl modification in SLA redirects the signaling mechanism from the VEGF-centric pathway of free agmatine to a PKC-dominated pathway, conferring distinct pharmacological selectivity for experimental designs where VEGF pathway activation is a confounding variable.

Endothelial cell migration Signaling pathway Agmatine derivative

Succinyl-leucyl-agmatine (SLA) Application Scenarios: Optimal Use Cases Derived from Quantitative Differentiation Evidence


Dissecting Protease-Independent vs. Protease-Dependent Contributions to Endothelial Wound Healing

In endothelial wound healing assays, E-64 stimulates cell polarization and migration but simultaneously inhibits cathepsins B, L, H, and calpain, making it impossible to determine whether the observed chemokinetic effect is due to protease inhibition or an independent signaling mechanism. SLA resolves this ambiguity: it retains the full chemokinetic effect of E-64 on wounded endothelial monolayers while lacking any measurable cysteine protease inhibitory activity [1]. Researchers can use SLA as the protease-inactive chemokinetic control alongside E-64 as the protease-active comparator to deconvolve the relative contributions of cathepsin inhibition versus PKC-mediated locomotion in endothelial repair models.

PKC Activation in Endothelial Cells Without Tumor-Promoter Confounds

PMA (phorbol myristate acetate) is the standard positive control for PKC activation, but its use as a tumor-promoting phorbol ester introduces pleiotropic effects including NF-κB activation, AP-1 induction, and broad transcriptional reprogramming. SLA induces PKC translocation and PKC-dependent protein phosphorylation (Mr 23.4 and 36.5 kDa) in endothelial cells with a specificity profile comparable to PMA [1], yet without the tumor-promoter pharmacology associated with phorbol esters. SLA thus enables PKC activation studies in endothelial biology where PMA's off-target effects are unacceptable, such as in co-culture models, organ-on-chip systems, or studies of PKC isoform-specific signaling.

Chemical Proteomics Probe Design: Non-Covalent Scaffold for Cellular Target Identification

E-64 and its epoxysuccinyl analogues are irreversible covalent inhibitors that form stable thioether adducts with active-site cysteine residues of cathepsins, making them useful for activity-based protein profiling (ABPP) [2]. However, the covalent mechanism also generates off-target adducts with non-protease thiol-containing proteins. SLA, lacking the epoxide warhead, provides a non-covalent scaffold that retains the leucine-agmatine recognition elements for the protease specificity pocket but does not form covalent adducts [1][3]. This property positions SLA as a starting scaffold for designing affinity-based probes or competitive displacement ligands for cysteine protease active-site mapping, where the absence of covalent modification enables reversible binding kinetics and cleaner target engagement profiles.

VEGF-Independent Endothelial Migration Assays for Anti-Angiogenic Drug Screening

Free agmatine stimulates endothelial cell migration through the VEGF/VEGFR2/PI3K/Akt/eNOS/NO pathway, with effects that are abrogated by the PI3K inhibitor wortmannin [4]. SLA, by contrast, drives endothelial migration through a PKC-dependent mechanism that is pharmacologically distinct from the VEGF axis [1]. In anti-angiogenic drug discovery programs where VEGF pathway inhibitors (e.g., bevacizumab, sunitinib, sorafenib) are being tested, SLA can be used to stimulate endothelial migration via a VEGF-independent route, enabling the identification of compounds that selectively block PKC-mediated endothelial locomotion without cross-reactivity against VEGF signaling—a critical selectivity criterion for next-generation anti-angiogenic agents.

Quote Request

Request a Quote for Succinyl-leucyl-agmatine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.